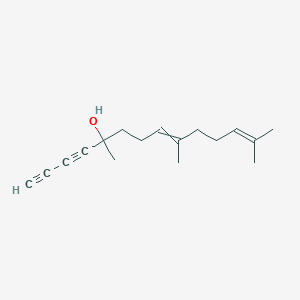
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, where specific catalysts and reaction conditions are employed to achieve the desired structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products Formed
Scientific Research Applications
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress responses and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Shares a similar backbone structure but differs in functional groups and double bond positions.
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another compound with a similar carbon skeleton but distinct in its spirocyclic structure.
Uniqueness
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is unique due to its combination of double and triple bonds, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
57069-94-0 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
5,9,13-trimethyltetradeca-8,12-dien-1,3-diyn-5-ol |
InChI |
InChI=1S/C17H24O/c1-6-7-13-17(5,18)14-9-12-16(4)11-8-10-15(2)3/h1,10,12,18H,8-9,11,14H2,2-5H3 |
InChI Key |
FXODAZTXZXWPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C#CC#C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



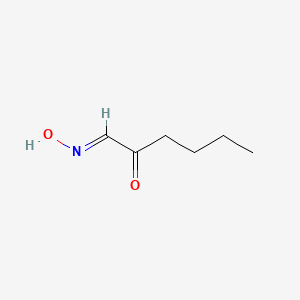
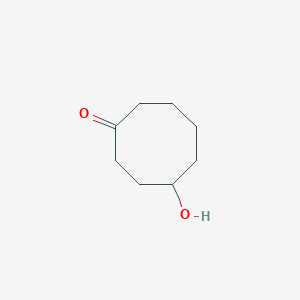
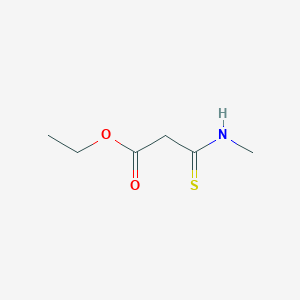
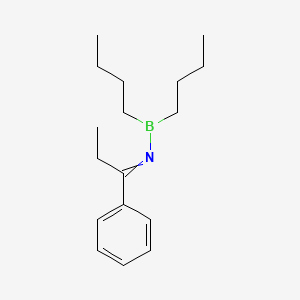
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
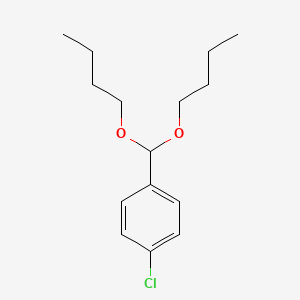


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
